Cinchonidine

Overview

Description

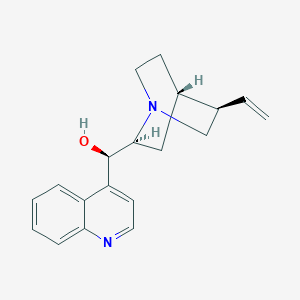

Cinchonidine is an alkaloid found in the bark of most varieties of cinchona shrubs. It is a stereoisomer of cinchonine and has been historically significant in the synthesis of asymmetric organic compounds. This compound has been used in various medicinal applications, including the treatment of rheumatism, neuralgia, and sciatica .

Mechanism of Action

Target of Action

Cinchonidine, a major member of the Cinchona alkaloids, is primarily used as an antimalarial agent . Its primary targets are the malaria-causing Plasmodium parasites . These parasites are responsible for the degradation of hemoglobin in erythrocytes .

Mode of Action

It is generally assumed that this compound, like other cinchona alkaloids, prevents the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) . This interaction inhibits the growth and multiplication of the Plasmodium parasites .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the lifecycle of the Plasmodium parasites. By preventing the polymerization of toxic hematin, this compound disrupts the parasites’ ability to grow and multiply within red blood cells . This disruption affects the downstream effects of the parasites’ lifecycle, including their ability to cause the symptoms associated with malaria .

Pharmacokinetics

It has been reported that the mean plasma concentration for this compound is approximately 25 mg/L . This suggests that this compound has a significant bioavailability, which is crucial for its effectiveness as an antimalarial agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the growth and multiplication of Plasmodium parasites within red blood cells . This inhibition results in a decrease in the severity of malaria symptoms and can potentially save lives . Additionally, this compound has been reported to exhibit cell-protective effects against certain types of cell damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the natural environmental conditions such as temperature and humidity, as well as the type of soil, can have a substantial impact on the germination of Cinchona plants, which produce this compound . This suggests that the production and availability of this compound can be influenced by environmental conditions, which in turn can affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

Cinchonidine, like other Cinchona alkaloids, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit cell-protective effects in indoxyl sulfate-stimulated human umbilical vein endothelial cells (HUVECs) .

Cellular Effects

This compound has been shown to have substantial effects on various types of cells and cellular processes. In HUVECs, it has been found to reverse indoxyl sulfate-induced cell death, cellular senescence, and impairment of tube formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to downregulate the p53 signaling pathway in IS-treated HUVECs, promoting the degradation of p53 and the cytoplasmic-nuclear shuttling of MDM2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinchonidine can be extracted from the bark of cinchona trees. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid. The crude extract is then purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound involves the cultivation of cinchona trees, followed by the extraction and purification of the alkaloid. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Cinchonidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Cinchonidine has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and as a resolving agent for racemic mixtures.

Biology: Studied for its potential antimalarial and antimicrobial properties.

Medicine: Investigated for its therapeutic effects in treating rheumatism, neuralgia, and sciatica.

Industry: Utilized in the production of chiral stationary phases for enantioselective chromatography

Comparison with Similar Compounds

Cinchonidine is often compared with other cinchona alkaloids such as quinine, quinidine, and cinchonine. These compounds share similar structures but differ in their stereochemistry and pharmacological properties:

Quinine: Primarily used as an antimalarial agent.

Quinidine: Used as an antiarrhythmic agent.

Cinchonine: Similar to this compound but with different stereochemistry.

This compound is unique in its ability to direct chirality in asymmetric synthesis and its broader range of applications in scientific research .

Properties

CAS No. |

485-71-2 |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18?,19+/m0/s1 |

InChI Key |

KMPWYEUPVWOPIM-CZHSWUJBSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

melting_point |

210.5 °C |

Key on ui other cas no. |

118-10-5 485-71-2 1042167-24-7 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

solubility |

0.2 mg/mL at 25 °C |

Synonyms |

2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl- cinchonidine cinchonidine hydrochloride cinchonidine monohydrochloride cinchonidine sulfate(2:1) cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of cinchonidine in heterogeneous catalysis?

A: this compound is a chiral modifier frequently employed in heterogeneous catalysis, especially in the enantioselective hydrogenation of prochiral ketones and α,β-unsaturated carboxylic acids. [, , , , , ] When adsorbed on metal surfaces like platinum or palladium, it creates a chiral environment that favors the formation of one enantiomer over the other. [, , ]

Q2: How does this compound adsorb on metal surfaces like platinum?

A: this compound adsorbs on platinum surfaces primarily via its quinoline moiety. [, , ] The adsorption mode is coverage-dependent, with multiple species coexisting on the surface. [, , ] At low concentrations, a predominantly flat adsorption mode is observed, whereas at higher concentrations, tilted species, including α-H abstracted and N lone pair bonded this compound, emerge. [, , ]

Q3: What is the significance of the different adsorption modes of this compound?

A: The different adsorption modes of this compound on platinum surfaces have significant implications for enantioselectivity. [] It is suggested that the flat-lying orientation of the quinoline ring, prevalent at intermediate concentrations, is associated with optimal activity and enantioselectivity in catalytic processes. []

Q4: How does the choice of solvent impact this compound's behavior in heterogeneous catalysis?

A: The solvent plays a crucial role in this compound adsorption and catalytic performance. [, ] Non-polar solvents, such as cyclohexane, allow adsorbed this compound to remain on the platinum surface, while more polar solvents, like dichloromethane, facilitate its removal. [] This behavior correlates with this compound solubility and the overall catalytic performance. [] For example, in the hydrogenation of ethyl pyruvate, ethanol as a solvent leads to higher enantioselectivity in a fixed-bed reactor compared to acetic acid, while the opposite is observed in a batch reactor. []

Q5: What is the role of hydrogen in this compound adsorption and catalytic activity?

A: Hydrogen plays a critical role in preparing effective this compound-modified platinum catalysts. [, ] Initially, it conditions the surface by reducing and removing contaminants, facilitating this compound adsorption. [, ] Subsequently, hydrogen can hydrogenate the quinoline fragment of this compound, promoting its desorption. [] Catalysts prepared and used under strictly anaerobic conditions display negligible activity and enantioselectivity, highlighting the importance of oxygen in successful catalyst preparation. []

Q6: How does the size of platinum particles affect this compound's adsorption and catalytic activity?

A: The size of platinum particles influences the distribution of different this compound conformations on the surface. [, ] Smaller particles, or those where platinum domains are reduced by alloying with gold, tend to disfavor the formation of flat-lying this compound species. [, ] This can impact the enantioselectivity of the catalyst.

Q7: Can this compound be immobilized on a support for heterogeneous catalysis?

A: Yes, this compound can be immobilized on supports like silica for heterogeneous catalysis. [, ] One strategy involves functionalizing this compound with a triethoxysilane group for subsequent attachment to silica. [] This immobilization can lead to catalysts with comparable or even superior performance to systems where this compound is added directly to the reaction mixture. []

Q8: Are there other molecules besides this compound used as chiral modifiers in heterogeneous catalysis?

A: Yes, various molecules besides this compound are used as chiral modifiers, including O-phenyl derivatives of this compound, (R)-2-(pyrrolidin-1-yl)-1-(1-naphthyl)ethanol (PNE), and synthetic ligands like quiphos. [, , ] The structure and properties of the modifier can significantly impact the adsorption mode and the resulting enantioselectivity of the catalyst. [, ]

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C19H22N2O, and its molecular weight is 294.38 g/mol.

Q10: What spectroscopic techniques are typically used to characterize this compound and its interactions?

A10: Several spectroscopic techniques are employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): This technique is essential for determining the structure, conformation, and interactions of this compound in solution. [, , , , ] It provides information about the spatial arrangement of atoms, hydrogen bonding, and the presence of different conformers. [, , , , ]

- Infrared Spectroscopy (IR): IR spectroscopy, including attenuated total reflection infrared (ATR-IR) spectroscopy, is used to study the adsorption of this compound on metal surfaces. [, , , , , ] It provides insights into the binding modes of this compound and its interactions with the surface and other molecules. [, , , , , ]

- Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enhanced sensitivity for studying adsorbed species on metal surfaces, enabling the investigation of this compound's orientation and interactions on platinum. [, ]

Q11: How does modification of the this compound structure affect its activity and selectivity?

A: Modifying the this compound structure can significantly impact its performance as a chiral modifier. [, , , , , ] For example:

- C9-O-substitution: Introducing bulky substituents at the C9-OH group can lead to lower enantioselectivity and even reverse the enantiomeric preference in some cases. []

- Quinuclidine nitrogen modification: Altering the quinuclidine nitrogen, such as through quaternization, can impact its interaction with the substrate and the metal surface, influencing both activity and selectivity. [, , ]

- Hydrogenation of the quinoline ring: Hydrogenating the quinoline ring can affect its adsorption geometry and interaction with the metal surface, impacting the enantioselectivity. [, ]

Q12: What is the role of computational chemistry in understanding this compound's behavior?

A: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has proven valuable in understanding this compound's behavior. [, , , , ] These calculations provide insights into:

- Conformational analysis: Identifying and analyzing the stability of different this compound conformations in solution and on surfaces. [, , , ]

- Adsorption energies: Determining the strength of interaction between this compound and metal surfaces in various orientations. [, ]

- Mechanistic understanding: Proposing and evaluating models for the interaction of this compound with substrates like pyruvate and the origin of enantioselectivity in catalytic reactions. []

Q13: What are some other applications of this compound beyond heterogeneous catalysis?

A13: Apart from its role in catalysis, this compound finds applications in:

- Chiral resolution: It can be used as a resolving agent to separate enantiomers of chiral compounds through the formation of diastereomeric salts. []

Q14: What analytical techniques are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of this compound in various matrices. [, , ] This technique allows for separation and detection of this compound, even in complex mixtures.

Q15: What are some of the challenges and future directions in this compound research?

A15: Despite extensive research, several challenges and exciting research directions remain in the field of this compound, including:

- Elucidating the precise mechanism of enantioselection: While various models have been proposed, the exact mechanism by which this compound induces enantioselectivity in heterogeneous catalysis is still debated and requires further investigation. [, ]

- Designing more efficient and selective catalysts: Developing new synthetic methodologies and strategies to immobilize this compound on various supports with improved control over its orientation and accessibility could lead to more efficient and selective catalysts. []

- Exploring alternative applications: Given its diverse properties, investigating other potential applications of this compound, particularly in the biomedical field, holds promise. [, ] This requires a deeper understanding of its biological activity, toxicity, and pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.